molecular formula C18H16N4O2S2 B2626714 N-(3-acetamidophenyl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide CAS No. 894007-79-5

N-(3-acetamidophenyl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide

Cat. No. B2626714
CAS RN: 894007-79-5
M. Wt: 384.47
InChI Key: NKQWBEZYHXVGNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetamidophenyl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various diseases.

Scientific Research Applications

Design and Synthesis of Analogues for Pharmacological Evaluation

A study focused on the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors. Although the compound is not directly mentioned, this research demonstrates a similar approach to drug development where analogs of a potent compound are synthesized to improve drug-like properties and solubility. One analog showed comparable potency to BPTES and better solubility, suggesting a methodology that could be applied to N-(3-acetamidophenyl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide for enhancing its pharmacological profile without focusing on dosage or side effects (Shukla et al., 2012).

Antimicrobial Applications

Another study detailed the synthesis of novel heterocyclic compounds incorporating a sulfamoyl moiety, aiming for antimicrobial use. Though the specific compound was not mentioned, the methodology and the targeted application area provide an insight into how this compound could be explored for its potential antimicrobial properties, aligning with the criteria of focusing purely on scientific research applications (Darwish et al., 2014).

Potential in Antimicrobial and Antifungal Activity

Research into N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives revealed their antimicrobial and antifungal activities, providing a template for evaluating similar activities in this compound. This study helps to understand the structure-activity relationships that could guide the antimicrobial application research of the compound (Baviskar et al., 2013).

Computational and Pharmacological Evaluation for Therapeutic Potential

A study on the computational and pharmacological evaluation of heterocyclic novel derivatives, including 1,3,4-oxadiazole and pyrazoles, for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, could provide a framework for the examination of this compound. This type of research underscores the importance of computational studies in predicting the pharmacological potential and therapeutic applications of new compounds (Faheem, 2018).

properties

IUPAC Name

N-(3-acetamidophenyl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S2/c1-12(23)19-13-4-2-5-14(10-13)20-17(24)11-26-18-8-7-15(21-22-18)16-6-3-9-25-16/h2-10H,11H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQWBEZYHXVGNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.